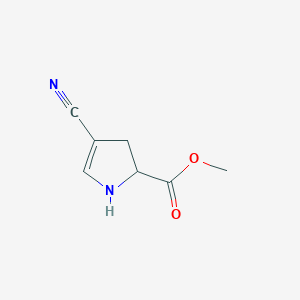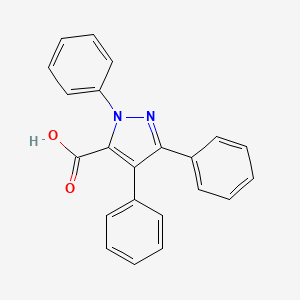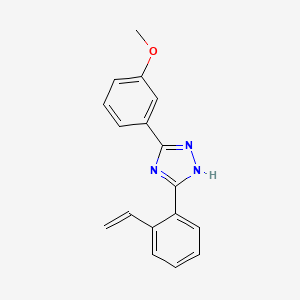
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is a complex organic compound known for its unique structure and properties. It is a derivative of biphenyl with a dicyclohexylphosphanyl group and a phenyl group attached to the phenol ring. This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a solvent like tetrahydrofuran (THF) and a base such as n-butyllithium. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The compound acts as a ligand, coordinating with metal centers (e.g., palladium) to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The dicyclohexylphosphanyl group enhances the electron-donating ability of the ligand, improving the reactivity and selectivity of the catalytic process .
類似化合物との比較
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-(Dicyclohexylphosphanyl)-2’-(dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
特性
分子式 |
C30H35OP |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol |
InChI |
InChI=1S/C30H35OP/c31-30-26(23-13-4-1-5-14-23)20-12-21-28(30)27-19-10-11-22-29(27)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25,31H,2-3,6-9,15-18H2 |
InChIキー |
QZEIEVDBNGIOJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC(=C4O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)





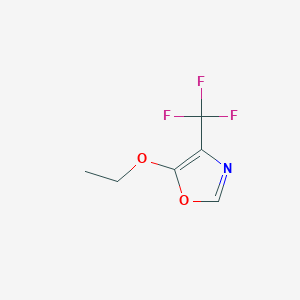
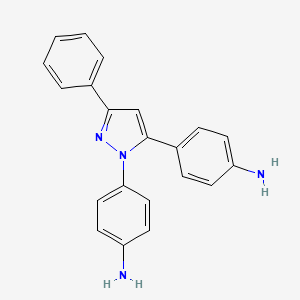
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
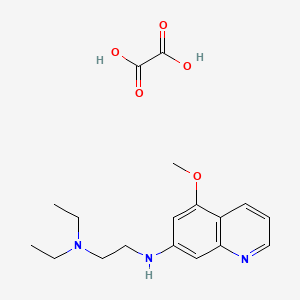
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
